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molecular formula C16H12N2O2 B1269928 (2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone CAS No. 61466-44-2

(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone

Cat. No. B1269928
M. Wt: 264.28 g/mol
InChI Key: WTRJNEICFURGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022063B2

Procedure details

Prepared from (2-hydroxyphenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone (264 mg, 1.0 mmol) and ethyl bromoacetate according to GP2 to give 235 mg (67%) of the title compound as white solid: 1H NMR (CDCl3): δ 1.26 (t, J=7.1 Hz, 3H), 4.24 (q, J=7.1 Hz, 2H), 4.67 (s, 2H), 6.84 (d, J=8.3 Hz, 1H), 7.10 (ts, J=7.4, 0.8 Hz, 1 Hz), 7.29-7.36 (m, 1H), 7.41-7.53 (m, 4H), 7.72-7.78 (m, 2H), 8.18 (s, 1H), 8.58 (s, 1H); 13C NMR (CDCl3): δ 14.3, 61.7, 65.4, 112.2, 118.8, 119.3, 119.7, 120.0, 122.1, 125.8, 127.6, 129.7, 129.9, 130.1, 130.6, 131.8, 132.1, 136.3, 139.7, 142.8, 155.0, 168.9, 188.7.
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:10]1[CH:11]=[N:12][N:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:14]=1)=[O:9].Br[CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24]>>[C:15]1([N:13]2[CH:14]=[C:10]([C:8]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[O:1][CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])=[O:9])[CH:11]=[N:12]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
264 mg
Type
reactant
Smiles
OC1=C(C=CC=C1)C(=O)C=1C=NN(C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=CC(=C1)C(=O)C1=C(OCC(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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